![molecular formula C25H26N4O4 B592862 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 137346-42-0](/img/structure/B592862.png)
7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Descripción general
Descripción
7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (CAS 137346-42-0) is a 5-deazaflavin derivative characterized by a pyrimido[4,5-b]quinoline core. Its structure includes a nitro group at position 7, an octyl chain at position 10, and a phenyl group at position 2. This compound acts as a survivin-Smac/Diablo interaction antagonist, inhibiting the degradation of apoptosis-promoting proteins with an IC50 of 2.2 μM .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de CAY10625 implica varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente implican el uso de solventes orgánicos como la dimetilformamida (DMF) y el dimetilsulfóxido (DMSO), con temperaturas que van desde la temperatura ambiente hasta las condiciones de reflujo .
Métodos de Producción Industrial
La producción industrial de CAY10625 probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y la escalabilidad. Los métodos de purificación como la recristalización y la cromatografía se emplearían para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de Reacciones
CAY10625 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo nitro puede reducirse a un grupo amino en condiciones apropiadas.
Sustitución: El grupo fenilo puede sufrir reacciones de sustitución electrofílica aromática.
Hidrólisis: El compuesto puede hidrolizarse en condiciones ácidas o básicas para producir el ácido carboxílico correspondiente.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen gas hidrógeno con un catalizador de paladio.
Sustitución: Reactivos como el bromo o el cloro en presencia de un catalizador ácido de Lewis.
Hidrólisis: Ácidos fuertes como el ácido clorhídrico o bases fuertes como el hidróxido de sodio.
Productos Principales
Reducción: El producto principal es el derivado de amino correspondiente.
Sustitución: Los productos incluyen derivados halogenados.
Hidrólisis: El producto principal es el ácido carboxílico correspondiente.
Aplicaciones Científicas De Investigación
CAY10625 tiene varias aplicaciones de investigación científica, particularmente en los campos de la investigación del cáncer y la biología celular. Se utiliza para estudiar el papel de survivin en la supervivencia celular y la apoptosis. Al inhibir la interacción entre survivin y Smac/DIABLO, CAY10625 sensibiliza las células a la apoptosis, convirtiéndolo en una herramienta valiosa para estudiar los mecanismos de muerte celular en el cáncer .
Mecanismo De Acción
CAY10625 ejerce sus efectos uniéndose a survivin e impidiendo su interacción con Smac/DIABLO. Esta inhibición interrumpe la función antiapoptótica de survivin, lo que lleva a la activación de caspasa-3 y caspasa-7, que son enzimas clave en la vía apoptótica. El compuesto también inhibe la interacción de survivin con INCENP, aunque con menos eficacia .
Comparación Con Compuestos Similares
The pyrimido[4,5-b]quinoline-2,4-dione scaffold is versatile, with modifications at positions 3, 7, 9, and 10 significantly altering biological activity. Below is a comparative analysis of key derivatives:
Structural and Functional Comparisons
Key Observations
Alkyl Chains (C10): The octyl chain in the target compound likely enhances lipophilicity and membrane permeability compared to shorter chains (e.g., ethyl in TND1128) . Aromatic/Electron-Rich Groups (C3/C5): The phenyl group at C3 may facilitate π-π interactions in protein binding, while dihydroxyphenyl in D13 improves antifungal activity via CYP51 targeting .
Therapeutic Scope :
- Anticancer derivatives prioritize HDM2/p53 modulation or survivin inhibition .
- Antifungal activity (e.g., D13) correlates with CYP51 binding, a fungal-specific target .
- Cytoprotective analogs (e.g., TND1128) focus on mitochondrial redox mechanisms .
Synthetic Accessibility: Ultrasonic irradiation and one-pot multicomponent reactions are common for pyrimidoquinoline synthesis, enabling high yields (94–99%) for derivatives like D13 .
Research Findings and Data Tables
Table 1: Anticancer Activity of Select Derivatives
Table 2: Antifungal Activity of D13
Fungal Species | MIC90 (μg/mL) | Mechanism | Reference |
---|---|---|---|
Candida albicans | 1–4 | CYP51 binding | |
Candida tropicalis | 1–4 | CYP51 binding |
Actividad Biológica
7-Nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a synthetic compound belonging to the class of pyrimidoquinolines. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and apoptosis modulation. This article reviews its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C25H26N4O4
- Molecular Weight : 446.5 g/mol
- CAS Number : 137346-42-0
The compound acts as an antagonist of survivin, a protein that inhibits apoptosis and is often overexpressed in tumors. By disrupting the interaction between survivin and pro-apoptotic proteins such as Smac/Diablo, it sensitizes cancer cells to apoptosis-inducing agents like doxorubicin. The IC50 for inhibiting the survivin-Smac interaction is reported to be 2.2 µM, while the interaction with INCENP has a higher IC50 of 20 µM .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimido[4,5-b]quinoline exhibit significant anticancer properties against various cancer cell lines. Specifically, compounds similar to 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline have shown promising results in inhibiting cell proliferation and inducing apoptosis in MCF-7 breast cancer cells.
- Cytotoxicity : In comparative studies against the Michigan Cancer Foundation-7 (MCF-7) cell line, certain derivatives exhibited IC50 values lower than that of lapatinib (a known anticancer drug), indicating superior cytotoxic activity. For instance, some derivatives had IC50 values ranging from 1.62 µM to 6.82 µM .
- Mechanistic Insights : Compound 4l from a related study was noted to induce cell-cycle arrest at the S phase and trigger apoptosis at a rate significantly higher than control groups (60-fold increase in apoptotic cells) while reducing cell infiltration and metastasis by 45% compared to untreated controls .
Inhibition of Thymidine Phosphorylase
Another area of research has focused on the inhibition of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. Certain pyrimidoquinoline derivatives demonstrated competitive inhibition against TP with varying degrees of efficacy, suggesting potential therapeutic applications in tumor management .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4-dione, and how are intermediates characterized?
The synthesis typically involves multi-step cyclocondensation reactions. For example, pyrimidoquinoline derivatives are synthesized by reacting aminoquinoline precursors with cyclic ketones or substituted benzaldehydes under catalytic conditions (e.g., ZnCl₂) . Key intermediates are characterized via ¹H-NMR (to confirm proton environments, e.g., nitro and octyl substituents) and mass spectrometry (to validate molecular weight). Melting points (e.g., 106–170°C for analogous compounds) and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) are critical for purity assessment .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- ¹H-NMR : Analyze aromatic proton signals (δ 6.5–8.5 ppm for phenyl and quinoline moieties) and alkyl chain integration (e.g., octyl group protons at δ 0.8–1.8 ppm) .
- ¹³C-NMR : Identify carbonyl carbons (δ ~160–170 ppm) and nitro group-associated carbons (δ ~140–150 ppm) .
- IR : Confirm the presence of C=O (1704–1706 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .
Q. What initial biological screening assays are suitable for evaluating its bioactivity?
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
- Anti-inflammatory screening : COX-1/COX-2 inhibition assays or TNF-α/IL-6 cytokine suppression in cell models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 7-nitro-10-octyl-3-phenyl-pyrimidoquinoline-dione?
- Catalyst screening : Test Lewis acids (e.g., Fe(DS)₃) or surfactants to enhance cyclocondensation efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of nitro and octyl substituents during synthesis .
- Microwave/ultrasound-assisted synthesis : Reduces reaction time (from hours to minutes) and increases yield by 15–20% compared to conventional heating .
Q. How do structural modifications (e.g., nitro group position, alkyl chain length) influence bioactivity?
- Nitro group : Meta/para positioning affects electron-withdrawing effects, altering binding to bacterial DNA gyrase or inflammatory enzymes .
- Octyl chain : Longer alkyl chains enhance lipid membrane penetration, improving antimicrobial activity but may reduce solubility. Balance via logP calculations .
Q. What methodologies resolve contradictions in biological data (e.g., inconsistent IC₅₀ values across studies)?
- Dose-response validation : Repeat assays with standardized protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
- Target specificity profiling : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with enzymes (e.g., topoisomerase II or COX-2 active sites). Validate with MM-GBSA free energy calculations .
- QSAR studies : Correlate substituent electronegativity (Hammett constants) or lipophilicity (ClogP) with observed bioactivity .
Q. What strategies mitigate solubility challenges during in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .
- Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability and reduce systemic toxicity .
Q. Methodological Tables
Table 1. Key Synthetic Parameters for Analogous Pyrimidoquinolines
Parameter | Optimal Conditions | Yield Improvement | Reference |
---|---|---|---|
Catalyst | Fe(DS)₃ (ultrasound-assisted) | +20% | |
Solvent | DMF at 80°C | +15% | |
Reaction Time | Microwave (15 min vs. 6 hrs conventional) | +25% |
Table 2. Biological Activity Trends
Structural Feature | Observed Effect | Mechanism | Reference |
---|---|---|---|
Nitro (para) | Enhanced antibacterial activity (MIC 2 µg/mL) | DNA intercalation | |
Octyl Chain | Improved anti-inflammatory (IC₅₀ 10 µM) | COX-2 inhibition |
Propiedades
IUPAC Name |
7-nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-2-3-4-5-6-10-15-27-22-14-13-20(29(32)33)16-18(22)17-21-23(27)26-25(31)28(24(21)30)19-11-8-7-9-12-19/h7-9,11-14,16-17H,2-6,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGABGXIVKDUNFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658255 | |
Record name | 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30658255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137346-42-0 | |
Record name | 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30658255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.